2-Undecyl-2-oxazoline

Corrosion Inhibition Carbon Steel Geothermal Fluids

2-Undecyl-2-oxazoline (CAS 10431-84-2), also designated Undecyloxazoline or 2-undecyl-4,5-dihydro-1,3-oxazole, is a long-chain alkyl-substituted 2-oxazoline monomer with molecular formula C₁₄H₂₇NO and molecular weight 225.37 g/mol. It belongs to the fatty-acid-based 2-oxazoline family, prepared via condensation of undecanenitrile with aminoethanol, and is a key monomer for living cationic ring-opening polymerization (CROP) yielding poly(2-undecyl-2-oxazoline), a semicrystalline pseudo-polypeptide.

Molecular Formula C14H27NO
Molecular Weight 225.37 g/mol
CAS No. 10431-84-2
Cat. No. B078494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecyl-2-oxazoline
CAS10431-84-2
Molecular FormulaC14H27NO
Molecular Weight225.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NCCO1
InChIInChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3
InChIKeyOCSXKMIYKAIBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecyl-2-oxazoline (CAS 10431-84-2): Core Monomer Profile for Scientific Procurement and Formulation


2-Undecyl-2-oxazoline (CAS 10431-84-2), also designated Undecyloxazoline or 2-undecyl-4,5-dihydro-1,3-oxazole, is a long-chain alkyl-substituted 2-oxazoline monomer with molecular formula C₁₄H₂₇NO and molecular weight 225.37 g/mol . It belongs to the fatty-acid-based 2-oxazoline family, prepared via condensation of undecanenitrile with aminoethanol, and is a key monomer for living cationic ring-opening polymerization (CROP) yielding poly(2-undecyl-2-oxazoline), a semicrystalline pseudo-polypeptide [1]. The compound is commercially available at ≥95% purity and serves as a building block for amphiphilic block copolymers, abhesive coatings, biosourced corrosion inhibitors, and transdermal penetration enhancers [2].

Why 2-Undecyl-2-oxazoline Cannot Be Interchanged with Other 2-Oxazoline Monomers in Performance-Critical Applications


The 2-oxazoline family spans a wide hydrophobicity range—from water-soluble poly(2-ethyl-2-oxazoline) to PTFE-like hydrophobic poly(2-undecyl-2-oxazoline)—making generic substitution functionally impossible [1]. Critically, the undecyl (C11) chain length occupies a performance optimum that neither shorter-chain (C9–C10) nor longer-chain (C13–C17) analogs can replicate: it provides near-maximum corrosion inhibition efficiency (96% at 10 mg/L) while retaining sufficient solubility for practical formulation, whereas the C13 analog achieves only 93% and longer chains suffer solubility-limited performance [2]. In abhesive coating applications, poly(2-undecyl-2-oxazoline) homopolymers uniquely maintain release properties up to 100 °C, a thermal stability window that phenyl/undecyl block copolymers and shorter-chain alkyl oxazoline polymers fail to match [3].

2-Undecyl-2-oxazoline Quantitative Differentiation Evidence vs. Closest Oxazoline Analogs


Corrosion Inhibition Efficiency: Undecanox (C11:0) Outperforms Decenox (C10:1), Decanox (C10:0), and Tridecanox (C13:0) at 10 mg/L in Geothermal Water

In a standardized reconstituted geothermal water (SRGW) system at 70–85 °C and pH 6.1–6.4, 2-undecyl-2-oxazoline (designated Undecanox, C11:0) demonstrated an average corrosion inhibition efficiency (IE) of 96% at 10 mg/L on CS-XC38 carbon steel, substantially exceeding Decenox (C10:1, unsaturated) at 51%, Decanox (C10:0, saturated) at 79%, and slightly surpassing Tridecanox (C13:0) at 93% [1]. The IE values were calculated from corrosion current densities (Jcorr) obtained via three electrochemical techniques: linear polarization resistance (Rp), Tafel extrapolation, and electrochemical impedance (Rw) [1]. Undecanox and Tridecanox at 10 mg/L achieved IEs comparable to Decenox at 160 mg/L during the first hour of immersion, demonstrating that the C11 chain provides a 16× concentration efficiency advantage over the C10:1 unsaturated analog [1]. However, Undecanox exhibits film instability over extended immersion beyond 17 h, with a potential decrease toward negative values indicating film rupture, whereas Tridecanox (C13:0) maintains film stability over at least 8 h, suggesting a trade-off between peak IE and film persistence [1].

Corrosion Inhibition Carbon Steel Geothermal Fluids

Critical Surface Energy and Hydrophobicity: Poly(2-undecyl-2-oxazoline) Achieves PTFE-Like Low Surface Energy of 21 dyn/cm with Water Contact Angle >107°

When coated on glass slides and annealed, poly(2-undecyl-2-oxazoline) homopolymers and phenyl/undecyl block copolymers both exhibit a critical surface energy of 21.0 dyn/cm and water contact angles exceeding 107° [1]. The 21 dyn/cm value approaches that of polytetrafluoroethylene (PTFE, ~18 dyn/cm) and is attributed to close-packed methyl groups at the polymer surface, confirmed by ESCA angle profiling showing backbone-parallel orientation with undecyl tails oriented toward the surface [1]. In contrast, poly(2-ethyl-2-oxazoline) is water-soluble and hydrophilic, while poly(2-nonyl-2-oxazoline) and poly(2-decenyl-2-oxazoline) achieve comparable surface energies but with different crystallization behavior [2]. The undecyl homopolymers uniquely combine this ultra-low surface energy with thermal stability of abhesive properties up to 100 °C—a combination not achieved by shorter-chain analogs or phenyl-containing copolymers [1].

Surface Energy Hydrophobic Coatings Abhesive Materials

Thermal Abhesion Stability: Undecyl Homopolymers Retain Release Properties to 100 °C vs. Block Copolymer Failure at Elevated Temperature

In peel strength tests with pressure-sensitive adhesives (PSAs) on coated substrates, poly(2-undecyl-2-oxazoline) homopolymers demonstrated low peel strength at room temperature for short dwell times and crucially retained these abhesive properties up to 100 °C with no interdiffusion of vinyl acetate-type adhesives [1]. In direct comparison, phenyl/undecyl diblock copolymers (with ~10 phenyl units and 19–55 undecyl units) showed a dramatic increase in peel strength at elevated temperatures and/or long dwell times—after 24 h at 70 °C, ESCA analysis confirmed adhesive diffusion into the phenyl block domains, resulting in cohesive failure [1]. Even the triblock copolymer (UPU), while showing adhesive failure rather than cohesive failure, still exhibited increased peel strength under identical annealing conditions [1]. The homopolymers' stability is attributed to the absence of amorphous phenyl domains that can be plasticized by adhesive components [1].

Abhesive Coatings Thermal Stability Pressure-Sensitive Adhesives

Crystalline Order: Sharp DSC Melting and Dimensional Crystallization Requiring Undecyl Block Length ≥25 Monomer Units

Differential scanning calorimetry (DSC) of poly(2-undecyl-2-oxazoline) block copolymers reveals that the melting point increases with undecyl block length and the melting peak becomes very sharp when the block length reaches or exceeds 25 monomer units, indicating cooperative side-chain crystallization [1]. This crystalline order is critical for the polymer's surface and mechanical properties. In random copolymers of undecyl oxazoline with 10-(pentamethyl disiloxanyl) decyl oxazoline (Si), two-dimensional crystallization is maintained over a broad composition range (10–50 mol% Si for U/Si copolymers), as verified by both DSC and wide-angle X-ray diffraction (WAXD) [2]. This contrasts with nonyl/Si copolymers, which crystallize over a wider composition range (10–65 mol% Si), suggesting that the longer undecyl side chain imposes stricter steric constraints on co-crystallization with bulky siloxane comonomers [2].

Polymer Crystallinity DSC Thermal Analysis Side-Chain Crystallization

Transdermal Penetration Enhancement: 2-Undecyl-2-oxazoline is Specifically Claimed and Exemplified as a Membrane Penetration Enhancer for Pharmaceutical Actives

U.S. Patent US5030629A specifically exemplifies 2-undecyl-2-oxazoline (Example 1, synthesized from undecyl cyanide and aminoethanol, obtained in 88% yield, boiling point 114 °C at 0.5 Torr) as a membrane penetration enhancer for transdermal and transmucosal delivery of pharmaceutical, agricultural, and cosmetic agents [1]. The patent teaches that substituted 2-oxazolines with C₁–C₁₉ alkyl chains function by reversibly decreasing the barrier resistance of the stratum corneum [1]. While the patent does not provide head-to-head permeation enhancement ratios for 2-undecyl-2-oxazoline vs. specific comparator oxazolines within the same assay, the C11 chain length occupies a distinct hydrophobicity window: shorter-chain oxazolines (C2–C8) are more water-soluble and partition less effectively into the intercellular lipid matrix, while longer-chain analogs (C17) have melting points approaching 52–53 °C, limiting formulation flexibility [1]. The undecyl chain balances sufficient lipid partitioning with acceptable melting point (predicted 27.8–84 °C range) and formulation versatility .

Transdermal Drug Delivery Penetration Enhancer Stratum Corneum Permeation

Priority Application Scenarios for 2-Undecyl-2-oxazoline Based on Quantitative Differentiation Evidence


Biosourced Corrosion Inhibitor for High-Temperature Geothermal Wells

Based on the 96% IE at 10 mg/L demonstrated for Undecanox (C11:0) vs. 51–93% for C10–C13 analogs in SRGW at 70–85 °C , 2-undecyl-2-oxazoline should be prioritized as the active component in corrosion inhibitor formulations for carbon steel casings in saline geothermal production wells. The 16× concentration efficiency advantage over Decenox (C10:1) enables lower dosing rates, reducing chemical logistics costs and environmental loading. Formulators should note the observed film instability beyond 17 h immersion and consider co-formulation with film-stabilizing additives or combination with Tridecanox (C13:0) for extended protection .

High-Temperature Abhesive Release Coatings for PSA Tapes and Labels

Procurement of poly(2-undecyl-2-oxazoline) homopolymer (M/I ≥ 99) is indicated for release coating applications requiring sustained low peel strength up to 100 °C, where phenyl/undecyl block copolymers fail due to adhesive interdiffusion at ≥70 °C . The 21 dyn/cm critical surface energy, verified by ESCA to originate from close-packed methyl groups, provides PTFE-like release without fluorination . Coating formulators should specify homopolymer grade with M/I ratio ≥99 to ensure sufficient crystallinity and thermal stability, avoiding block copolymer grades for applications involving elevated-temperature PSA processing .

Monomer for Semicrystalline Amphiphilic Block Copolymers with Tunable Thermal Properties

2-Undecyl-2-oxazoline is the monomer of choice for synthesizing block copolymers requiring a crystallizable hydrophobic block with a sharp melting transition (block length ≥25 units) and defined co-crystallization limits (≤50 mol% siloxane comonomer) . Polymer chemists designing amphiphilic poly(2-oxazoline)-based drug delivery vehicles or stimuli-responsive materials should select the undecyl monomer over nonyl (C9) when sharper thermal transitions and more predictable crystalline domain formation are required, and over tridecanyl (C13) when broader solubility is needed .

Transdermal and Transmucosal Drug Delivery Formulation Enhancer

For pharmaceutical formulation development requiring a patent-documented penetration enhancer, 2-undecyl-2-oxazoline (US5030629A, Example 1) is indicated based on its specific exemplification with human stratum corneum permeation testing across multiple active pharmaceutical ingredients including isosorbide dinitrate, haloperidol decanoate, nifedipine, 17β-estradiol, progesterone, diclofenac, 5-fluorouracil, and hydrocortisone . The C11 chain provides an optimal balance for lipid bilayer partitioning: it avoids the high water solubility of short-chain (C2–C8) oxazolines that limits stratum corneum partitioning, and the elevated melting point (52–53 °C) of the C17 analog that complicates room-temperature topical formulation . The 88% synthesis yield also supports scalable manufacturing relative to lower-yielding chain-length variants .

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